molecular formula C14H20N4O2S B2436880 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 887886-66-0

4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2436880
CAS No.: 887886-66-0
M. Wt: 308.4
InChI Key: MWDJUUHXJZLTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 887886-66-0) is a high-purity chemical compound with the molecular formula C14H20N4O2S and a molecular weight of 308.41 g/mol. This synthetic derivative features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecular structure integrates a piperidine ring and a sulfonamide group, making it a valuable intermediate for pharmaceutical research and development. The benzimidazole core is a well-established pharmacophore in drug discovery. Recent scientific studies highlight the significant potential of benzimidazole-sulfonamide hybrids in oncology research, particularly as inhibitors of the V600EBRAF kinase, a key therapeutic target in melanoma and other cancers . Furthermore, benzimidazole derivatives demonstrate broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacterial and fungal strains, positioning this compound as a promising scaffold for developing new anti-infective agents . This product is intended for use in biochemical research, including enzyme inhibition assays, mechanism-of-action studies, and the synthesis of more complex molecular entities. It is supplied as a solid and should be stored in a cool, dry place. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-17(2)21(19,20)18-9-7-11(8-10-18)14-15-12-5-3-4-6-13(12)16-14/h3-6,11H,7-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDJUUHXJZLTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the sulfonamide group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Applications

Research has indicated that derivatives of benzimidazole, including 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide, exhibit significant antimicrobial activity. A study evaluated various benzimidazole derivatives against a range of bacterial strains, demonstrating notable effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

In vitro tests showed that several synthesized compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range. For example, compounds derived from similar structures demonstrated MIC values as low as 1.27 µM against specific bacterial strains, highlighting their potential as effective antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have focused on its ability to inhibit the growth of various cancer cell lines, including colorectal carcinoma.

Case Study: Anticancer Evaluation

A detailed evaluation using the Sulforhodamine B assay revealed that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For instance, specific compounds showed IC50 values of 4.53 µM and 5.85 µM against HCT116 cells, indicating a strong potential for development as anticancer agents .

Antitubercular Activity

The antitubercular potential of this compound has been explored through various studies focusing on its efficacy against Mycobacterium tuberculosis. The mechanism involves inhibition of key mycobacterial enzymes.

Case Study: In Vivo Antitubercular Activity

In vivo studies demonstrated that certain derivatives not only inhibited the growth of Mycobacterium tuberculosis but also showed promising results in mouse models. The compounds were effective against vital enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for mycobacterial survival .

Summary of Findings

Activity MIC/IC50 Values Tested Strains/Cell Lines Reference
Antimicrobial1.27 - 2.65 µMVarious Gram-positive and Gram-negative bacteria
Anticancer4.53 - 5.85 µMHCT116 (colorectal carcinoma)
AntitubercularEffective in vivoMycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may act as a protein kinase inhibitor, topoisomerase inhibitor, or heparanase inhibitor, among other mechanisms .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but lacks the piperidine and sulfonamide groups.

    N,N-dimethylpiperidine-1-sulfonamide: Contains the piperidine and sulfonamide groups but lacks the benzimidazole core.

Biological Activity

4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide, identified by its CAS number 887886-66-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H20_{20}N4_4O2_2S, with a molecular weight of 308.40 g/mol. The structure features a benzimidazole moiety linked to a dimethylpiperidine sulfonamide, which is significant for its biological activity.

PropertyValue
CAS Number887886-66-0
Molecular FormulaC14_{14}H20_{20}N4_4O2_2S
Molecular Weight308.40 g/mol

Synthesis

The synthesis of this compound typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine and sulfonamide groups. Various methods have been explored, including environmentally friendly approaches using catalysts like ZnO nanoparticles, which enhance yield and reduce reaction time .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including those related to our compound, exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit bacterial growth against both Gram-positive and Gram-negative strains .

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of related benzimidazole derivatives. Compounds similar to this compound demonstrated inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. Notably, one derivative showed an IC50 value of 0.86 µM for NO inhibition, suggesting potent anti-inflammatory activity .

Antioxidant Activity

Benzimidazole derivatives have also been evaluated for their antioxidant properties. A study found that certain compounds exhibited significant antioxidant activity, which is crucial for protecting cells from oxidative stress . The antioxidant mechanisms may involve scavenging free radicals or modulating signaling pathways associated with oxidative stress.

Case Study 1: Anti-inflammatory Efficacy

A comparative study evaluated the anti-inflammatory effects of various benzimidazole derivatives in an animal model. The compound identified as 6e showed superior efficacy compared to ibuprofen in reducing ear edema induced by xylene in mice. This suggests that this compound and its derivatives could serve as alternative anti-inflammatory agents .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, several synthesized benzimidazole derivatives were tested against common pathogens. Results indicated that these compounds displayed varying degrees of antibacterial activity, with some showing MIC values lower than traditional antibiotics . This highlights the therapeutic potential of such compounds in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

  • Condensation : Reaction of o-phenylenediamine with aldehydes or ketones to form the benzimidazole core (e.g., using DMF/sulfur systems) .
  • Sulfonamide Formation : Coupling the benzimidazole intermediate with sulfonyl chlorides or activated sulfonate esters under basic conditions (e.g., pyridine or triethylamine as catalysts) .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC or HPLC .
    • Key Data : Yields range from 45–75% depending on solvent choice (DMF vs. 1,4-dioxane) and sulfur presence .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation involves:

  • Spectroscopy : 1^1H/13^{13}C NMR for functional group identification (e.g., sulfonamide S=O peaks at ~1250 cm1^{-1} in IR) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peaks matching calculated values) .
  • X-ray Crystallography : Determines bond lengths, angles, and crystal packing (e.g., piperidine chair conformation and benzimidazole planarity) .

Q. What are the primary biological targets associated with this compound?

  • Methodological Answer : Target identification involves:

  • Kinase Assays : Testing inhibition of V600EBRAF (IC50_{50} values via fluorescence polarization assays) .
  • Receptor Binding Studies : Radioligand displacement assays for histamine H1/H4 receptors .
  • Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of sulfonamide-linked benzimidazole derivatives?

  • Methodological Answer : Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonamide formation .
  • Catalyst Selection : Copper iodide (CuI) in click chemistry for regioselective triazole formation .
  • Temperature Control : Reflux conditions (80–100°C) for cyclization steps, monitored by in situ FTIR .
    • Data Contradiction Resolution : Conflicting yield reports (e.g., 45% vs. 75%) are addressed by adjusting stoichiometry (1:1.2 molar ratio of benzimidazole to sulfonyl chloride) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Approaches include:

  • Comparative SAR Analysis : Testing analogs with varying substituents (e.g., methyl vs. chlorine on the phenyl ring) to isolate activity determinants .
  • Dose-Response Validation : Replicating assays under standardized conditions (e.g., NCI-60 cancer cell line panels for IC50_{50} consistency) .
  • Computational Docking : Molecular dynamics simulations to explain divergent binding affinities (e.g., hydrophobic interactions with BRAF kinase) .

Q. How do modifications to the sulfonamide or benzimidazole moieties affect kinase inhibition?

  • Methodological Answer :

  • Sulfonamide Variations : Replacing dimethyl groups with bulkier substituents (e.g., piperidinyl) enhances BRAF inhibition (IC50_{50} = 0.49 µM for compound 12l ) .
  • Benzimidazole Substitutions : Electron-withdrawing groups (e.g., nitro) improve antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
    • Experimental Design : Parallel synthesis of 10–20 analogs with systematic substituent changes, followed by enzymatic screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.